Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-
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Overview
Description
4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a biphenyl group substituted with methyl groups and an oxazole ring. It is a white to off-white solid that is insoluble in water but soluble in organic solvents like benzene and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between 4-bromo-1-methylbenzene and 4-methylphenylboronic acid in the presence of a palladium catalyst.
Oxazole Ring Formation: The biphenyl intermediate is then reacted with an appropriate oxazole precursor under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole products.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under inert atmosphere.
Substitution: Halogens, nitro groups, in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced oxazole products with hydrogenated rings.
Substitution: Halogenated or nitrated biphenyl oxazole derivatives.
Scientific Research Applications
4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups at the 4 and 4’ positions.
Dimethyl biphenyl-4,4’-dicarboxylate: A biphenyl derivative with carboxylate groups.
Uniqueness
4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole is unique due to the presence of both the biphenyl and oxazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
383185-74-8 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4,4-dimethyl-2-[4-(4-methylphenyl)phenyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C18H19NO/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-19-18(2,3)12-20-17/h4-11H,12H2,1-3H3 |
InChI Key |
LYTJWPZPRXOKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(CO3)(C)C |
Origin of Product |
United States |
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